Cilazaprilat

Description

Properties

IUPAC Name |

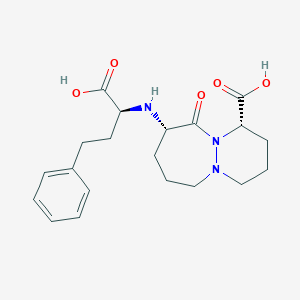

(4S,7S)-7-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O5/c24-18-15(8-4-12-22-13-5-9-17(20(27)28)23(18)22)21-16(19(25)26)11-10-14-6-2-1-3-7-14/h1-3,6-7,15-17,21H,4-5,8-13H2,(H,25,26)(H,27,28)/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVAUYSRYXACKSC-ULQDDVLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N2C(CCCN2C1)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C(=O)N2[C@@H](CCCN2C1)C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238043 | |

| Record name | Cilazaprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90139-06-3 | |

| Record name | Cilazaprilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90139-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cilazaprilat [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090139063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilazaprilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15565 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cilazaprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CILAZAPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBL76FH528 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacokinetics and pharmacodynamics of Cilazaprilat in preclinical models

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Cilazaprilat in Preclinical Models

Introduction

Cilazapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and congestive heart failure. It functions as a prodrug, meaning it is administered in an inactive form and is subsequently metabolized in the body into its active metabolite, this compound.[1][2][3] This conversion primarily occurs in the liver. This compound is a potent and specific inhibitor of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II. This guide provides a comprehensive overview of the preclinical pharmacokinetic and pharmacodynamic properties of this compound, summarizing key data, experimental protocols, and the underlying physiological pathways.

Pharmacokinetics (PK)

Cilazapril is characterized by its excellent oral absorption and subsequent conversion to the active di-acid, this compound.[1]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Cilazapril is exceptionally well-absorbed after oral administration, with studies in rats indicating an absorption rate of 98%.

-

Metabolism: As a prodrug, cilazapril is hydrolyzed, primarily in the liver, to form the active metabolite this compound.

-

Distribution: Preclinical studies focus on plasma concentrations of this compound as the primary indicator of distribution to the target enzyme, ACE, which is present in plasma and various tissues, including the vasculature.

-

Excretion: Elimination of this compound is predominantly through renal excretion of the unchanged drug.

Quantitative Pharmacokinetic Data

While detailed preclinical pharmacokinetic parameters such as Cmax and AUC are not extensively reported in the provided literature, the following table summarizes available data, supplemented with clinical findings for context.

| Parameter | Species/Model | Dose | Route | Value | Reference |

| Absorption | Rat | N/A | p.o. | 98% | |

| Cmax (this compound) | Human (CHF) | 0.5 mg Cilazapril | p.o. | 6.8 ng/mL | |

| Tmax (this compound) | Human (CHF) | 0.5 mg Cilazapril | p.o. | 2.3 hours | |

| Half-life (t½) | Human (CHF) | 0.5 mg Cilazapril | p.o. | 5.8 hours (initial phase) | |

| Half-life (t½) | Human (Hypertension) | 5, 10, 20 mg Cilazapril | p.o. | ~1.7 hours (first 8h); ~40 hours (terminal) | |

| Plasma Clearance | Human (Volunteer) | 1, 2, 4 mg this compound | i.v. | 7.8, 10.4, 11.8 L/h (dose-dependent) | |

| Renal Clearance | Human (Volunteer) | 1, 2, 4 mg this compound | i.v. | 5.3, 8.1, 9.8 L/h (dose-dependent) |

Pharmacodynamics (PD)

The primary pharmacodynamic effect of this compound is the competitive inhibition of angiotensin-converting enzyme (ACE).

Mechanism of Action

This compound is a highly potent and specific inhibitor of ACE. Its in-vitro inhibitory activity (IC50) against ACE from various species is in the low nanomolar range, making it one of the most potent ACE inhibitors available. This inhibition prevents the conversion of angiotensin I to angiotensin II, a key peptide in the renin-angiotensin-aldosterone system (RAAS) that causes vasoconstriction, sodium and water retention, and increased blood pressure. The reduction in angiotensin II levels leads to vasodilation and a decrease in blood pressure.

Quantitative Pharmacodynamic Data

The following table summarizes the key in-vitro and in-vivo pharmacodynamic findings for cilazapril and this compound in preclinical models.

| Parameter | Species/Model | Dose/Concentration | Effect | Reference |

| IC50 (ACE Inhibition) | Rabbit (lung ACE) | 1.9 nM | In-vitro ACE inhibition | |

| IC50 (ACE Inhibition) | Hog (lung ACE) | 2.83 nM | In-vitro ACE inhibition | |

| IC50 (ACE Inhibition) | Human (plasma ACE) | 0.61 nM | In-vitro ACE inhibition | |

| Plasma ACE Inhibition | Rat | 0.1 mg/kg p.o. (Cilazapril) | ~76% maximum inhibition | |

| Plasma ACE Inhibition | Rat | 0.25 mg/kg p.o. (Cilazapril) | >95% inhibition | |

| Plasma ACE Inhibition | Cat | 0.1 & 0.3 mg/kg p.o. (Cilazapril) | Dose-dependent; ≥50% for up to 18h | |

| Blood Pressure | Spontaneously Hypertensive Rat | 30 mg/kg/day p.o. (Cilazapril) | Max. systolic BP decrease of 110 mm Hg | |

| Blood Pressure | Renal Hypertensive Dog | 10 mg/kg p.o. (Cilazapril, twice daily) | Max. systolic BP fall of 39 ± 6 mm Hg | |

| Haemodynamics | Anaesthetised Dog | i.v. Cilazapril | Hypotensive response with reduced peripheral resistance |

Experimental Protocols

Detailed protocols from the original studies are proprietary. However, based on published methodologies for ACE inhibitors, a general experimental approach can be outlined.

1. In-Vitro ACE Inhibition Assay

-

Objective: To determine the intrinsic inhibitory potency of this compound (IC50).

-

Methodology:

-

Enzyme Source: ACE is prepared from rabbit, hog, or human lung tissue homogenates.

-

Substrate: A synthetic substrate for ACE, such as hippuryl-histidyl-leucine (HHL), is used.

-

Incubation: A fixed concentration of the ACE enzyme is incubated with varying concentrations of this compound.

-

Reaction: The substrate (HHL) is added, and the reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

Quantification: The product of the enzymatic reaction (e.g., hippuric acid) is quantified, typically by spectrophotometry or high-performance liquid chromatography (HPLC).

-

Calculation: The concentration of this compound that inhibits 50% of the ACE activity (IC50) is calculated from the concentration-response curve.

-

2. In-Vivo Pharmacokinetic Study

-

Objective: To determine the absorption, distribution, and clearance of this compound after oral administration of cilazapril.

-

Methodology:

-

Animal Model: Male Wistar or Spontaneously Hypertensive Rats (SHR) are commonly used.

-

Drug Administration: Cilazapril is administered via oral gavage at single or multiple dose levels.

-

Blood Sampling: Serial blood samples are collected from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant and an esterase inhibitor.

-

Sample Processing: Plasma is separated by centrifugation and stored frozen (-20°C or -80°C) until analysis.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, such as a radioenzymatic assay, radioimmunoassay, or LC-MS/MS.

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Clearance) are calculated using non-compartmental analysis software.

-

3. In-Vivo Pharmacodynamic Study (ACE Inhibition and Blood Pressure)

-

Objective: To assess the magnitude and duration of ACE inhibition and the resulting antihypertensive effect.

-

Methodology:

-

Animal Model: Conscious, unrestrained hypertensive models like the Spontaneously Hypertensive Rat (SHR) or induced models like the renal hypertensive dog are used.

-

Instrumentation: Animals may be instrumented with telemetry devices or indwelling catheters for continuous blood pressure monitoring.

-

Drug Administration: Cilazapril is administered orally.

-

Measurements:

-

Blood Pressure & Heart Rate: Monitored continuously or at frequent intervals before and after dosing.

-

Plasma ACE Activity: Blood samples are collected at various time points post-dose. Plasma is assayed for ACE activity, often using an ex-vivo method where the plasma's ability to convert a known amount of angiotensin I is measured.

-

-

Data Analysis: The percentage of ACE inhibition relative to baseline is calculated for each time point. The change in blood pressure from baseline is correlated with the time course of ACE inhibition.

-

Visualizations

Signaling Pathway

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Experimental Workflow

Caption: A typical experimental workflow for a preclinical pharmacokinetic/pharmacodynamic study.

Logical Relationship Diagram

Caption: Relationship between Cilazapril dose, pharmacokinetics (PK), and pharmacodynamics (PD).

References

- 1. A review of the preclinical cardiovascular pharmacology of cilazapril, a new angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review of the preclinical cardiovascular pharmacology of cilazapril, a new angiotensin converting enzyme inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cilazapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and synthesis of Cilazapril and its active metabolite Cilazaprilat

An In-depth Technical Guide to the Discovery and Synthesis of Cilazapril and its Active Metabolite Cilazaprilat

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of the angiotensin-converting enzyme (ACE) inhibitor, Cilazapril, and its active metabolite, this compound. It is designed to be a valuable resource for professionals in the fields of pharmaceutical research and drug development.

Introduction

Cilazapril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and congestive heart failure.[1][2] It is a prodrug that is rapidly hydrolyzed in the liver to its active diacid metabolite, this compound.[3][4] The development of Cilazapril was a result of rational drug design, based on the understanding of the active site of the angiotensin-converting enzyme.[5]

Discovery and Design

The design of Cilazapril was based on the hypothetical model of the ACE active site. The goal was to create a molecule that could effectively bind to the active site and inhibit the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. The key structural features of Cilazapril were designed to mimic the binding of the natural substrate to the enzyme. A bicyclic pyridazino[1,2-a]diazepine-1-carboxylic acid structure was synthesized to serve as a conformationally restricted analog of the C-terminal dipeptide of ACE substrates.

Synthesis of Cilazapril

The synthesis of Cilazapril involves the coupling of two key intermediates: (1S,9S)-9-amino-octahydro-10-oxo-6H-pyridazino[1,2-a]diazepine-1-carboxylic acid tert-butyl ester and ethyl (R)-2-(trifluoromethanesulfonyloxy)-4-phenylbutyrate. This is followed by the removal of the tert-butyl protecting group.

A novel process for the preparation of Cilazapril has been described using ethyl R-2-(nitro or halo-substituted benzenesulfonyloxy)-4-phenyl butyrate. In this process, (1S,9S)-t-butyl octahydro-10-oxo-9-amino-6H-pyridazino[1,2-a]diazepine-1-carboxylate is reacted with ethyl R-2-(4-nitrobenzenesulfonyloxy)-4-phenyl butyrate in the presence of N-methyl morpholine, followed by treatment with hydrogen chloride to yield Cilazapril.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Cilazapril - Wikipedia [en.wikipedia.org]

- 3. mims.com [mims.com]

- 4. What is the mechanism of Cilazapril Hydrate? [synapse.patsnap.com]

- 5. The design and synthesis of the Angiotensin Converting Enzyme inhibitor Cilazapril and related bicyclic compounds | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Binding Affinity and Kinetics of Cilazaprilat with Angiotensin-Converting Enzyme

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of cilazaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor cilazapril, with its target enzyme. This document delves into the quantitative binding parameters, detailed experimental methodologies for their determination, and the relevant signaling pathways.

This compound Binding Affinity and Kinetics with ACE

This compound is a potent, reversible inhibitor of angiotensin-converting enzyme (ACE) characterized by its tight and saturable binding. This interaction is central to its therapeutic effect in managing hypertension and congestive heart failure. The binding kinetics of this compound contribute to its long duration of action, with a terminal half-life of 30 to 50 hours.[1] The pharmacokinetics and pharmacodynamics of this compound's interaction with plasma ACE are well-described by a one-compartment model with saturable binding.[2]

Quantitative Binding Data

The binding affinity of this compound and its derivatives for ACE has been determined using various experimental techniques. The data reveals high-affinity binding to both the N- and C-terminal domains of ACE.

| Parameter | Value | Enzyme Source | Method | Reference |

| IC50 | 1.9 nM | Rabbit Lung ACE | in vitro enzyme inhibition | [3] |

| EC50 | ~1 ng/mL (~2.3 nM) | Human Plasma ACE | ex vivo ACE inhibition | [1] |

| Kd (Site 1 - C-terminal like) | 65 ± 7 pM | Purified Rat Lung ACE | Radioligand Binding Assay ([125I]-Ro 31-8472) | |

| Kd (Site 2 - N-terminal like) | 175 ± 38 pM | Purified Rat Lung ACE | Radioligand Binding Assay ([125I]-Ro 31-8472) | |

| Terminal Half-Life (t1/2) | 30 - 50 hours | Human | Pharmacokinetic studies | [1] |

| Terminal Elimination Half-Life | ~40 hours | Human | Pharmacokinetic studies |

Note: Ro 31-8472 is a radioiodinated hydroxy derivative of this compound.

While specific association (kon) and dissociation (koff) rates for this compound are not extensively reported in publicly available literature, its long terminal half-life is indicative of a slow dissociation rate from the ACE binding site.

Experimental Protocols

The determination of this compound's binding affinity and kinetics with ACE involves several key experimental methodologies. Below are detailed protocols for these assays.

Radioligand Binding Displacement Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled ligand (this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor (ACE). A radioinhibitor binding displacement assay has been specifically described for measuring this compound concentrations.

Objective: To determine the equilibrium dissociation constant (Kd) and inhibition constant (Ki) of this compound for ACE.

Materials:

-

Purified ACE or tissue homogenates containing ACE (e.g., lung or kidney)

-

Radiolabeled ACE inhibitor (e.g., [125I]-Ro 31-8472, a derivative of this compound)

-

Unlabeled this compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 0.1% BSA)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of unlabeled this compound in assay buffer. Prepare a stock solution of the radioligand at a concentration close to its Kd.

-

Incubation: In a 96-well plate, add a constant amount of ACE preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound. Include controls for total binding (radioligand and ACE only) and non-specific binding (radioligand, ACE, and a high concentration of an unlabeled ACE inhibitor).

-

Equilibration: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the ACE-ligand complexes. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Enzyme Inhibition Assay

This assay measures the ability of an inhibitor to reduce the catalytic activity of an enzyme. For ACE, this is typically done by monitoring the cleavage of a substrate.

Objective: To determine the IC50 of this compound for ACE.

Materials:

-

Purified ACE

-

ACE substrate, such as Hippuryl-His-Leu (HHL)

-

This compound

-

Assay Buffer (e.g., 100 mM borate buffer, pH 8.3, containing 300 mM NaCl)

-

Stopping Reagent (e.g., 1 M HCl)

-

Detection Reagent (e.g., fluorescamine for detecting the product His-Leu)

-

Fluorometer or spectrophotometer

Procedure:

-

Enzyme and Inhibitor Pre-incubation: Pre-incubate ACE with varying concentrations of this compound in the assay buffer for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiation of Reaction: Add the ACE substrate (HHL) to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding the stopping reagent (e.g., 1 M HCl).

-

Product Quantification: Quantify the amount of product formed (e.g., His-Leu). This can be done by various methods, including HPLC or by derivatizing the product with a fluorescent probe like fluorescamine and measuring the fluorescence.

-

Data Analysis: Plot the percentage of ACE inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte. This method can be used to determine the association (kon) and dissociation (koff) rate constants, as well as the equilibrium dissociation constant (Kd).

Objective: To determine the kinetic parameters (kon, koff) and affinity (Kd) of the this compound-ACE interaction.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified ACE

-

This compound

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS)

-

Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

-

Ligand Immobilization: Immobilize purified ACE onto the sensor chip surface via amine coupling. This involves activating the carboxymethylated dextran surface with EDC/NHS, injecting the ACE solution, and then deactivating any remaining active esters.

-

Analyte Injection: Inject a series of concentrations of this compound over the sensor surface at a constant flow rate. The binding of this compound to the immobilized ACE will cause a change in the refractive index, which is detected as a change in resonance units (RU).

-

Association Phase: Monitor the increase in RU over time as this compound associates with ACE.

-

Dissociation Phase: After the injection of this compound, flow the running buffer over the sensor surface and monitor the decrease in RU as this compound dissociates from ACE.

-

Regeneration: If necessary, inject a regeneration solution to remove any remaining bound this compound and prepare the surface for the next injection.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kon and koff values. The Kd can then be calculated as koff/kon.

Signaling Pathways and Experimental Workflows

Angiotensin-Converting Enzyme Signaling Pathway

ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure and fluid balance. This compound exerts its therapeutic effect by inhibiting ACE, thereby modulating this pathway.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound on ACE.

Experimental Workflow for Determining Binding Affinity (Radioligand Displacement Assay)

The following diagram illustrates the logical flow of a radioligand displacement assay to determine the binding affinity of this compound for ACE.

Caption: Workflow for determining this compound's binding affinity for ACE using a radioligand displacement assay.

Experimental Workflow for Determining Binding Kinetics (Surface Plasmon Resonance)

The following diagram outlines the key steps in an SPR experiment to determine the on- and off-rates of this compound binding to ACE.

Caption: Workflow for determining this compound's binding kinetics with ACE using Surface Plasmon Resonance (SPR).

References

Cilazaprilat's role in the renin-angiotensin-aldosterone system

An In-depth Technical Guide on the Role of Cilazaprilat in the Renin-Angiotensin-Aldosterone System

Introduction

Cilazapril is an angiotensin-converting enzyme (ACE) inhibitor utilized in the management of hypertension and heart failure.[1][2] It functions as a prodrug, meaning it is administered in an inactive form and is subsequently metabolized within the body into its active form, this compound.[1][3][4] This conversion occurs rapidly in the liver following absorption. The therapeutic effects of cilazapril are attributable to the actions of this compound, which is a potent, long-acting inhibitor of ACE. By targeting a key enzyme in the renin-angiotensin-aldosterone system (RAAS), this compound effectively modulates this critical blood pressure-regulating pathway.

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a hormonal cascade that plays a crucial role in regulating blood pressure, and fluid and electrolyte balance. The process is initiated by the release of renin from the kidneys in response to stimuli such as low blood pressure or low sodium concentration. Renin acts on angiotensinogen, a precursor protein produced by the liver, to form angiotensin I, an inactive decapeptide.

Angiotensin I is then converted to angiotensin II by the angiotensin-converting enzyme (ACE), which is predominantly found in the endothelial cells of the lungs and other tissues. Angiotensin II is a powerful vasoconstrictor, causing blood vessels to narrow, which leads to an increase in blood pressure. Furthermore, angiotensin II stimulates the adrenal cortex to release aldosterone. Aldosterone acts on the kidneys to promote the reabsorption of sodium and water, and the excretion of potassium, thereby increasing blood volume and further elevating blood pressure. This system is a critical homeostatic mechanism, but its overactivity can contribute to the pathophysiology of hypertension and heart failure.

Mechanism of Action of this compound

Cilazapril, after oral administration, is well-absorbed and rapidly hydrolyzed to its active diacid metabolite, this compound. This compound acts as a competitive inhibitor of the angiotensin-converting enzyme. It competes with the natural substrate, angiotensin I, for the active site of the enzyme, thereby preventing the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.

The inhibition of ACE by this compound leads to several downstream physiological effects:

-

Reduced Angiotensin II Levels: The primary effect is a decrease in circulating and tissue levels of angiotensin II. This leads to vasodilation (widening of blood vessels) and a reduction in total peripheral resistance, which directly lowers blood pressure.

-

Decreased Aldosterone Secretion: Reduced angiotensin II levels lead to a decrease in aldosterone secretion from the adrenal glands. This results in decreased renal reabsorption of sodium and water, contributing to a reduction in blood volume and blood pressure. This effect may also lead to a small increase in serum potassium.

-

Increased Plasma Renin Activity: The reduction in angiotensin II disrupts the negative feedback loop that normally inhibits renin release. Consequently, plasma renin activity (PRA) and angiotensin I concentrations increase.

-

Bradykinin Potentiation: ACE is identical to kininase II, an enzyme responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting this enzyme, this compound increases bradykinin levels, which may contribute to its vasodilatory and antihypertensive effects.

Quantitative Data

The pharmacokinetics and pharmacodynamics of cilazapril and its active metabolite, this compound, have been extensively studied.

Table 1: Pharmacokinetic Parameters of Cilazapril and this compound

| Parameter | Cilazapril (Prodrug) | This compound (Active Metabolite) | Reference(s) |

|---|---|---|---|

| Bioavailability | N/A | ~57-60% (from oral cilazapril) | |

| Time to Peak Plasma Conc. (Tmax) | ~0.83 hours | Within 2 hours | |

| Elimination Half-life | ~1.3 hours | Biphasic: ~1.8 hours (early phase), 30-50 hours (terminal phase) |

| Route of Elimination | N/A | Primarily unchanged via kidneys | |

Note: The long terminal half-life of this compound is consistent with its tight, saturable binding to ACE.

Table 2: Pharmacodynamic Effects of this compound on ACE and RAAS

| Parameter | Value | Condition/Dose | Reference(s) |

|---|---|---|---|

| IC50 for ACE Inhibition | ~1.9 nM (rabbit lung ACE) | In vitro | |

| IC50 for ACE Inhibition | ~1 ng/mL (in plasma) | In vivo | |

| Maximum ACE Inhibition | 70-80% | 0.5 mg oral cilazapril | |

| Maximum ACE Inhibition | >90% | 1 to 5 mg oral cilazapril | |

| Residual ACE Inhibition at 24h | 49-54% | 5, 10, and 20 mg single doses | |

| Plasma Renin Activity (PRA) | Significantly increased | Dose-dependent |

| Plasma Aldosterone | Significantly decreased | 2.5 to 5.0 mg daily | |

Table 3: Clinical Efficacy of Cilazapril in Hypertension

| Dose Regimen | Blood Pressure Reduction | Patient Population | Reference(s) |

|---|---|---|---|

| 2.5 - 5 mg once daily | Comparable to hydrochlorothiazide, propranolol, captopril, and enalapril | Mild to moderate essential and renal hypertension | |

| 5 mg once daily | Identified as the dose producing maximal effect | Hypertensive patients | |

| 1 - 5 mg once daily | Mean decrease of 13.3 mmHg in sitting diastolic BP at 12 weeks | Elderly essential hypertensive patients |

| 2.5 mg and 5 mg once daily | Statistically significant drop in sitting diastolic BP at peak and trough | Uncomplicated essential hypertension | |

Experimental Protocols

The evaluation of ACE inhibitors like cilazapril involves a combination of in vitro, in vivo, and clinical studies.

In Vitro ACE Inhibition Assay

A common method to determine the inhibitory potency (IC50) of a compound on ACE.

-

Enzyme Source: Angiotensin-converting enzyme is purified from a source such as rabbit lung.

-

Substrate: A synthetic substrate for ACE, such as Hippuryl-Histidyl-Leucine (HHL), is used.

-

Incubation: The enzyme, substrate, and varying concentrations of the inhibitor (this compound) are incubated together under controlled conditions (temperature, pH).

-

Quantification: The product of the enzymatic reaction (e.g., hippuric acid from HHL cleavage) is quantified, often using high-performance liquid chromatography (HPLC) or spectrophotometry.

-

Data Analysis: The percentage of ACE inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting inhibition versus inhibitor concentration. The kinetics of inhibition (e.g., competitive, non-competitive) can be determined using Lineweaver-Burk plots by measuring reaction rates at different substrate concentrations.

Clinical Trial for Antihypertensive Efficacy

A typical protocol to assess the blood pressure-lowering effects in human subjects.

-

Study Design: A randomized, double-blind, placebo-controlled, crossover study is a robust design.

-

Participant Selection: Patients with a specific diagnosis (e.g., mild to moderate essential hypertension) are recruited. A washout period, where patients discontinue previous antihypertensive medications, is often included.

-

Treatment Protocol:

-

Run-in Period: A single-blind placebo run-in period (e.g., 4 weeks) establishes a stable baseline blood pressure.

-

Randomization: Patients are randomly assigned to receive either placebo or a specific dose of cilazapril (e.g., 2.5 mg, 5 mg) once daily for a set period (e.g., 8 weeks).

-

Crossover: In a crossover design, after a washout period, patients switch to the alternate treatment arm.

-

-

Efficacy Measurement: Blood pressure is measured at regular intervals, including peak (e.g., 3-7 hours post-dose) and trough (24 hours post-dose) times to assess 24-hour coverage. Ambulatory blood pressure monitoring (ABPM) may be used for a comprehensive 24-hour profile.

-

Pharmacodynamic Assessments: Blood samples are collected to measure plasma ACE activity, plasma renin activity, and concentrations of angiotensin II and aldosterone at baseline and during treatment.

-

Statistical Analysis: The change in blood pressure from baseline is compared between the cilazapril and placebo groups to determine statistical and clinical significance.

Conclusion

This compound, the active metabolite of cilazapril, plays a pivotal role in the therapeutic modulation of the renin-angiotensin-aldosterone system. By potently and specifically inhibiting the angiotensin-converting enzyme, it effectively reduces the production of angiotensin II and subsequent aldosterone secretion. This dual action leads to vasodilation and reduced sodium and water retention, culminating in a significant and sustained reduction in blood pressure. The comprehensive understanding of its mechanism, supported by robust pharmacokinetic and pharmacodynamic data, establishes this compound as an effective agent for the treatment of hypertension and heart failure, conditions often driven by an overactive RAAS.

References

Initial In Vitro Characterization of Cilazaprilat's Enzymatic Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro characterization of Cilazaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Cilazapril. This document details the enzymatic inhibition, binding affinity, and the experimental protocols used to determine these properties, offering a comprehensive resource for professionals in drug development and cardiovascular research.

Introduction

Cilazapril is a prodrug that, upon oral administration, is rapidly hydrolyzed to its active form, this compound.[1] this compound is a potent and specific inhibitor of angiotensin-converting enzyme (ACE), a key regulator in the renin-angiotensin-aldosterone system (RAAS).[1][2] By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inhibits the degradation of the vasodilator bradykinin.[3] This dual action leads to vasodilation and a reduction in blood pressure, making it an effective therapeutic agent for hypertension and congestive heart failure.[2] This guide focuses on the fundamental in vitro enzymatic characterization of this compound's inhibitory action on ACE.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by competitively inhibiting the angiotensin-converting enzyme. ACE is a zinc-dependent dipeptidyl carboxypeptidase that plays a crucial role in blood pressure regulation. The inhibition of ACE by this compound disrupts the renin-angiotensin-aldosterone system (RAAS) signaling pathway.

Quantitative Data on Enzymatic Inhibition

The potency of this compound as an ACE inhibitor has been quantified through various in vitro assays, determining its half-maximal inhibitory concentration (IC50) and dissociation constants (Kd and Ki). These values are crucial for understanding the drug's efficacy at a molecular level.

| Parameter | Value | Enzyme Source | Method | Reference |

| IC50 | 1.9 nM | Rabbit Lung ACE | Radioligand Binding | |

| IC50 | ~1 ng/mL (~2.3 nM) | Human Plasma | Not Specified | |

| Kd (Site 1) | 40 ± 3 pM | Rat Lung ACE | Radioligand Binding | |

| Kd (Site 2) | 430 ± 92 pM | Rat Lung ACE | Radioligand Binding | |

| Kd | 0.32 ± 0.04 nM | Human Lung ACE | Radioligand Binding | |

| Apparent Ki-dose | ~0.6 mg | Human (in vivo) | Angiotensin I Challenge |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the in vitro characterization of this compound's enzymatic inhibition.

Spectrophotometric Assay for ACE Inhibition (IC50 Determination)

This protocol is adapted from established methods for determining ACE inhibitory activity using the synthetic substrate hippuryl-histidyl-leucine (HHL).

4.1.1. Materials and Reagents

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-Histidyl-Leucine (HHL)

-

This compound

-

Borate buffer (100 mM, pH 8.3) containing 300 mM NaCl

-

1 M HCl

-

Ethyl acetate

-

Deionized water

-

96-well microplate

-

Microplate reader

4.1.2. Experimental Workflow

4.1.3. Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of ACE in 50% glycerol and store at -20°C.

-

Prepare a working solution of ACE in borate buffer.

-

Prepare a stock solution of HHL in borate buffer.

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., deionized water or buffer) and perform serial dilutions to obtain a range of concentrations.

-

-

Assay Protocol:

-

To each well of a 96-well microplate, add 20 µL of the this compound dilution (or buffer for control).

-

Add 10 µL of the ACE working solution to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the HHL solution to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 62.5 µL of 1 M HCl.

-

Add 375 µL of ethyl acetate to each well and mix thoroughly to extract the hippuric acid formed.

-

Centrifuge the plate to separate the layers.

-

Transfer a portion of the ethyl acetate layer to a new plate and evaporate the solvent.

-

Reconstitute the dried hippuric acid in deionized water.

-

Measure the absorbance at 228 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each this compound concentration using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control (no inhibitor) and A_sample is the absorbance in the presence of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.

-

Fluorometric Assay for ACE Inhibition

This method offers higher sensitivity and a more streamlined workflow compared to the spectrophotometric assay, using an internally quenched fluorescent substrate.

4.2.1. Materials and Reagents

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro)

-

This compound

-

Tris-HCl buffer (150 mM, pH 8.3) containing 10 µM ZnCl2

-

Deionized water

-

Black 96-well microplate

-

Fluorescence microplate reader

4.2.2. Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of ACE in 50% glycerol and store at -20°C.

-

Prepare a working solution of ACE in Tris-HCl buffer.

-

Prepare a stock solution of the fluorescent substrate in an appropriate solvent and dilute to the working concentration in Tris-HCl buffer.

-

Prepare a stock solution of this compound and perform serial dilutions.

-

-

Assay Protocol:

-

To each well of a black 96-well microplate, add 40 µL of the this compound dilution (or buffer for control).

-

Add 40 µL of the ACE working solution to each well.

-

Initiate the reaction by adding 160 µL of the substrate solution.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 420 nm.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition as described in the spectrophotometric assay.

-

Determine the IC50 value from the dose-response curve.

-

Conclusion

The in vitro characterization of this compound demonstrates its high potency and specificity as an inhibitor of the angiotensin-converting enzyme. The low nanomolar and picomolar inhibitory and dissociation constants underscore its efficacy at the molecular level. The detailed experimental protocols provided in this guide offer a standardized approach for the assessment of ACE inhibitors, facilitating further research and development in the field of cardiovascular therapeutics. This comprehensive understanding of this compound's enzymatic inhibition is fundamental to its clinical application and the development of next-generation ACE inhibitors.

References

Understanding the Bioavailability of Orally Administered Cilazapril: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioavailability of orally administered cilazapril, an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure. Cilazapril is a prodrug that is hydrolyzed after absorption to its active metabolite, cilazaprilat.[1][2][3] This document synthesizes key pharmacokinetic data, details experimental methodologies from pivotal studies, and presents visual representations of critical pathways and workflows to facilitate a deeper understanding of cilazapril's disposition in the human body.

Pharmacokinetic Profile of Cilazapril and this compound

Cilazapril is rapidly absorbed orally and subsequently converted to its active form, this compound.[2] The absolute bioavailability of this compound following oral administration of cilazapril is approximately 57-60%, based on urinary recovery data.[1] In contrast, the absolute bioavailability of this compound is significantly lower when administered directly, at only 19%.

Pharmacokinetic Parameters in Healthy Volunteers

The pharmacokinetic properties of cilazapril and this compound have been characterized in healthy volunteers. Following oral administration, cilazapril is rapidly absorbed and eliminated, while its active metabolite, this compound, has a longer half-life.

Table 1: Pharmacokinetic Parameters of Cilazapril and this compound after a Single 2.5 mg Oral Dose of Cilazapril in Healthy Male Volunteers

| Parameter | Cilazapril (Prodrug) | This compound (Active Metabolite) |

| Cmax (ng/mL) | 82 | 36 |

| Tmax (h) | 0.83 | 1.7 |

| Elimination Half-life (h) | 1.3 | Biphasic: 1.8 and 45 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Dose Proportionality

Studies have shown that the plasma concentrations of both cilazapril and its active metabolite, this compound, increase in proportion to the administered dose over the therapeutic range of 0.5 to 5 mg. Higher doses are associated with an earlier onset and longer duration of maximal ACE inhibition.

Effect of Food on Bioavailability

The presence of food has a minor impact on the overall bioavailability of cilazapril. Ingestion of food immediately before administration can reduce the average peak plasma concentration of this compound by 29% and delay the time to peak concentration by one hour. The total bioavailability of this compound is reduced by approximately 14%. These changes are generally not considered to be clinically significant.

Table 2: Effect of Food on Pharmacokinetic Parameters of this compound after a Single 5 mg Oral Dose of Cilazapril

| Parameter | Fasting State | Fed State | % Change |

| Cmax (ng/mL) | N/A | N/A | ↓ 30% |

| Tmax (h) | N/A | N/A | Delayed by 1 h |

| AUC | N/A | N/A | ↓ 14% |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Pharmacokinetics in Special Populations

Elderly: In elderly volunteers (65-83 years), a single 1 mg oral dose of cilazapril resulted in a 39% higher mean peak plasma concentration of this compound (11.5 ng/mL) compared to younger volunteers (8.3 ng/mL). Total and renal clearances were also found to be lower in the elderly.

Renal Impairment: The pharmacokinetics of this compound are significantly influenced by renal function. In patients with impaired renal function, the clearance of this compound decreases, leading to higher plasma concentrations and a prolonged half-life. Dosage adjustments are necessary for patients with severe renal impairment.

Experimental Protocols

The data presented in this guide are derived from well-controlled clinical studies. The following sections detail the typical methodologies employed in these investigations.

Bioavailability Study Design

A common design for assessing the bioavailability of cilazapril is the randomized, crossover study .

-

Subjects: Healthy male volunteers, typically aged 18-45 years, are recruited. Subjects undergo a comprehensive health screening to ensure they meet the inclusion criteria and have no contraindications.

-

Study Arms: In a three-part crossover study, for example, each subject would receive a single oral dose of cilazapril, an equivalent oral dose of this compound, and an equivalent intravenous dose of this compound, with a washout period of at least one week between each treatment.

-

Dosing: Doses are administered after an overnight fast. For studies investigating the effect of food, a standardized high-fat meal is given before dosing in the "fed" arm of the study.

-

Sample Collection: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours). Urine samples are also collected over specified intervals to determine renal clearance.

-

Pharmacokinetic Analysis: Plasma and urine concentrations of cilazapril and this compound are measured, and key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated using non-compartmental methods.

Analytical Methodologies

The accurate quantification of cilazapril and this compound in biological matrices is crucial for pharmacokinetic studies.

-

Radioenzymatic Assays: Early studies frequently utilized radioenzymatic methods to determine the concentrations of cilazapril and this compound in plasma and urine, as well as to measure plasma ACE activity.

-

High-Performance Liquid Chromatography (HPLC): HPLC methods with photometric or amperometric detection have been developed for the simultaneous determination of cilazapril and this compound in pharmaceuticals and urine. Sample preparation often involves solid-phase extraction to clean up the urine samples.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A more recent and highly sensitive method involves HPLC coupled with electrospray ionization (ESI) tandem mass spectrometry (LC-MS/MS) for the simultaneous determination of cilazapril and its active metabolite in human plasma. This method offers high specificity and allows for rapid analysis. A typical protocol involves a single-step liquid-liquid extraction with ethyl acetate, followed by chromatographic separation on a C8 reversed-phase column.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Prodrug Conversion of Cilazapril

Caption: Conversion of Cilazapril to its active form, this compound.

Mechanism of Action: RAAS Inhibition

Caption: Inhibition of the Renin-Angiotensin-Aldosterone System.

Bioavailability Study Workflow

References

- 1. The pharmacokinetics and bioavailability of cilazapril in normal man - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative determination of the angiotensin-converting enzyme inhibitor cilazapril and its active metabolite this compound in pharmaceuticals and urine by high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.hres.ca [pdf.hres.ca]

A Preliminary Investigation into the Off-Target Effects of Cilazaprilat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilazaprilat, the active metabolite of the prodrug Cilazapril, is a potent and long-acting inhibitor of the Angiotensin-Converting Enzyme (ACE). Its therapeutic efficacy in the management of hypertension and congestive heart failure is well-established and attributed to its on-target effect of blocking the renin-angiotensin system. However, a comprehensive understanding of any drug's safety and full pharmacological profile necessitates an investigation into its potential off-target interactions. This technical guide outlines a framework for a preliminary investigation into the off-target effects of this compound. While specific data on this compound's off-target molecular interactions are not extensively available in public literature, this document provides a detailed overview of the methodologies and experimental protocols that would be employed in such an investigation. It is intended to serve as a resource for researchers and drug development professionals interested in characterizing the broader pharmacological profile of this compound and other ACE inhibitors.

Introduction: The Established Pharmacology of this compound

Cilazapril is a prodrug that is rapidly hydrolyzed in the liver to its active diacid metabolite, this compound.[1] this compound is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[2] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[3] By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[1][3] The primary therapeutic effects of this compound are directly attributable to this on-target mechanism.

While the on-target pharmacology of this compound is well-documented, a thorough safety and selectivity profile requires investigation into potential off-target effects. Off-target interactions, where a drug binds to and modulates the activity of unintended biological molecules, can lead to unforeseen adverse effects or, in some cases, novel therapeutic applications. For a drug like this compound, which is a structural analog of a peptide substrate, the potential for interaction with other peptidases or enzymes with similar active site geometries warrants consideration.

This guide will now delve into the methodologies for a preliminary investigation of these potential off-target effects.

Hypothetical Investigation of Off-Target Effects: Experimental Protocols

The following sections outline detailed experimental protocols that could be employed to investigate the off-target molecular interactions of this compound.

Broad Panel In Vitro Safety Pharmacology Screening

Objective: To identify potential off-target interactions of this compound across a wide range of clinically relevant molecular targets.

Methodology:

A comprehensive in vitro safety pharmacology screen would be conducted by a specialized contract research organization (CRO). This typically involves testing this compound at a single high concentration (e.g., 10 µM) against a panel of receptors, ion channels, transporters, and enzymes.

-

Target Panel: The panel should include a diverse set of targets to provide a broad overview of potential off-target activities. A typical panel would include:

-

G-protein coupled receptors (GPCRs)

-

Ion channels (e.g., hERG, sodium, calcium, and potassium channels)

-

Transporters (e.g., monoamine transporters)

-

A variety of enzymes, including kinases, proteases, and phosphatases.

-

-

Assay Format: The assays are typically radioligand binding assays for receptors and transporters, and functional assays (e.g., enzymatic activity, ion flux) for enzymes and ion channels.

-

Data Analysis: The results are usually expressed as a percentage of inhibition or stimulation compared to a control. A significant interaction (typically >50% inhibition or stimulation) would warrant further investigation with concentration-response studies to determine the potency (e.g., IC50 or EC50).

Expected Outcome: This initial screen would provide a broad overview of any significant off-target interactions. A "clean" result would increase confidence in the selectivity of this compound. Any "hits" would necessitate further characterization.

Protease Selectivity Profiling

Objective: To assess the selectivity of this compound against a panel of proteases, particularly those with structural or functional similarities to ACE.

Methodology:

Given that this compound is a peptide analog designed to inhibit a zinc metalloprotease (ACE), it is crucial to evaluate its activity against other proteases.

-

Protease Panel: The panel should include other zinc metalloproteases (e.g., matrix metalloproteinases - MMPs, neprilysin), as well as representatives from other protease classes such as serine proteases (e.g., trypsin, chymotrypsin), cysteine proteases (e.g., cathepsins), and aspartyl proteases (e.g., renin, BACE1).

-

Enzymatic Assays: The activity of each protease would be measured using a specific fluorogenic or chromogenic substrate in the presence of varying concentrations of this compound.

-

Data Analysis: The rate of substrate cleavage would be monitored over time. The concentration of this compound that causes 50% inhibition of the enzyme's activity (IC50) would be determined by fitting the data to a dose-response curve.

Expected Outcome: This study would provide quantitative data on the selectivity of this compound. A high IC50 value for other proteases compared to its known potent inhibition of ACE would confirm its high selectivity.

Kinase Profiling

Objective: To determine if this compound interacts with and inhibits the activity of a broad range of protein kinases.

Methodology:

While not a primary suspect for off-target interactions based on its structure, kinase profiling is a standard component of modern safety pharmacology.

-

Kinase Panel: A large panel of recombinant human protein kinases (e.g., >400 kinases) would be used.

-

Assay Format: The assay typically measures the ability of the kinase to phosphorylate a specific substrate in the presence of this compound. This is often done using a radiometric assay (measuring the incorporation of 33P-ATP) or a fluorescence-based method.

-

Data Analysis: The results are expressed as the percentage of remaining kinase activity at a fixed concentration of this compound (e.g., 10 µM). Hits are then followed up with IC50 determinations.

Expected Outcome: This would provide a comprehensive assessment of this compound's activity against the human kinome. It is anticipated that this compound would show little to no activity in this screen.

Data Presentation: Summarizing Hypothetical Findings

The quantitative data generated from the proposed studies would be summarized in structured tables for clear comparison.

Table 1: Hypothetical In Vitro Safety Pharmacology Screening Results for this compound (10 µM)

| Target Class | Target | Assay Type | % Inhibition/Stimulation |

| GPCR | Adenosine A1 | Binding | 5% |

| GPCR | Adrenergic α1A | Binding | -2% |

| GPCR | Dopamine D2 | Binding | 12% |

| Ion Channel | hERG | Electrophysiology | 8% |

| Ion Channel | Nav1.5 | Electrophysiology | 3% |

| Transporter | SERT | Binding | -5% |

| Enzyme | COX-1 | Enzymatic | 15% |

| Enzyme | PDE4 | Enzymatic | 7% |

Table 2: Hypothetical Protease Selectivity Profile of this compound

| Protease | Class | IC50 (µM) |

| ACE | Zinc Metalloprotease | 0.001 |

| Neprilysin | Zinc Metalloprotease | > 100 |

| MMP-2 | Zinc Metalloprotease | > 100 |

| Trypsin | Serine Protease | > 100 |

| Cathepsin B | Cysteine Protease | > 100 |

| Renin | Aspartyl Protease | > 100 |

Table 3: Hypothetical Kinase Profiling Results for this compound (10 µM)

| Kinase | Family | % Inhibition |

| ABL1 | Tyrosine Kinase | 2% |

| AKT1 | Serine/Threonine Kinase | 6% |

| CDK2 | Serine/Threonine Kinase | -1% |

| EGFR | Tyrosine Kinase | 9% |

| MAPK1 | Serine/Threonine Kinase | 4% |

| SRC | Tyrosine Kinase | 11% |

Visualization of Pathways and Workflows

Visual diagrams are essential for understanding complex biological pathways and experimental procedures.

On-Target Signaling Pathway of this compound

Caption: On-target mechanism of this compound via ACE inhibition.

Experimental Workflow for Off-Target Investigation

Caption: Workflow for investigating this compound's off-target effects.

Conclusion

While this compound has a well-established and highly selective on-target mechanism of action, a thorough investigation into its potential off-target effects is a critical component of a comprehensive pharmacological profile. This technical guide has outlined a series of robust and standardized experimental protocols that would form the basis of such a preliminary investigation. The data generated from these studies would provide a clear and quantitative assessment of this compound's selectivity and potential for off-target interactions. For the broader class of ACE inhibitors, and indeed for any therapeutic agent, a proactive and systematic approach to identifying off-target effects is essential for ensuring drug safety and for the potential discovery of novel therapeutic applications.

References

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cilazaprilat

This document provides a detailed application note and protocol for the quantification of Cilazaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Cilazapril, using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is applicable for the analysis of this compound in various matrices, including pharmaceutical formulations and biological samples, with appropriate sample preparation.

Introduction

Cilazapril is a prodrug that is hydrolyzed in vivo to its active form, this compound.[1] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical products. The HPLC method described herein offers a robust and sensitive approach for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The following tables summarize the key instrument parameters and chromatographic conditions compiled from various validated methods.

Table 1: HPLC Instrumentation

| Component | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Degasser | Integrated |

| Pump | Quaternary or Binary Pump |

| Autosampler | Capable of injecting 20 µL |

| Column Oven | Thermostatted to maintain 30°C |

| Detector | UV-Vis or Diode Array Detector (DAD) |

| Data Acquisition | Chromatography Data Station Software |

Table 2: Comparative Chromatographic Conditions for this compound Quantification

| Parameter | Method 1[2] | Method 2[1][3] | Method 3[4] |

| Column | µBondapak C18 | LiChrospher® 100 RP-18 (5 µm) | Phenomenex Luna C18 |

| Mobile Phase | Methanol:10 mM Phosphoric Acid (50:50, v/v) | Acetonitrile:Methanol:Phosphate Buffer pH 2.0 (60:10:30, v/v/v) | Methanol:Phosphate Buffer pH 3.0 (55:45, v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Column Temp. | 30°C | Ambient | 25°C |

| Injection Vol. | Not Specified | 20 µL | 20 µL |

| Detection λ | 206 nm | 212 nm | 212 nm |

| Internal Standard | Enalapril Maleate | Benzocaine | Not Specified |

Detailed Protocol: HPLC Quantification of this compound (Based on Method 2)

This protocol provides a step-by-step guide for the quantification of this compound in a given sample.

Reagents and Materials

-

This compound reference standard

-

Benzocaine (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium phosphate monobasic

-

Orthophosphoric acid

-

Water (HPLC grade)

-

0.45 µm membrane filters

Preparation of Solutions

3.2.1. Phosphate Buffer (pH 2.0)

-

Dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water to a concentration of 0.05M.

-

Adjust the pH to 2.0 with orthophosphoric acid.

-

Filter the buffer through a 0.45 µm membrane filter.

3.2.2. Mobile Phase

-

Prepare the mobile phase by mixing Acetonitrile, Methanol, and Phosphate Buffer (pH 2.0) in the ratio of 60:10:30 (v/v/v).

-

Degas the mobile phase using sonication or vacuum filtration before use.

3.2.3. Standard Stock Solution

-

Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to prepare a stock solution of 100 µg/mL.

3.2.4. Internal Standard (IS) Stock Solution

-

Accurately weigh and dissolve an appropriate amount of Benzocaine in methanol to prepare a stock solution of 100 µg/mL.

3.2.5. Calibration Standards

-

Prepare a series of calibration standards by diluting the this compound stock solution with the mobile phase to achieve concentrations ranging from the limit of quantification (LOQ) to a suitable upper concentration.

-

Spike each calibration standard with the internal standard to a final concentration of 20 µg/mL.

Sample Preparation

The sample preparation procedure will vary depending on the matrix.

For Pharmaceutical Formulations (Tablets):

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a single dose of Cilazapril.

-

Dissolve the powder in a known volume of methanol.

-

Sonicate for 15 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter.

-

Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

-

Spike with the internal standard.

For Biological Samples (Plasma/Urine): A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically required to remove interfering matrix components.

-

Liquid-Liquid Extraction Example: To 1 mL of plasma, add the internal standard and 3 mL of ethyl acetate. Vortex for 2 minutes and centrifuge. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

-

Solid-Phase Extraction Example: Condition a C8 SPE cartridge. Load the pre-treated urine sample. Wash the cartridge to remove interferences. Elute this compound with an appropriate solvent. Evaporate the eluate and reconstitute in the mobile phase.

HPLC Analysis

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 20 µL of each standard and sample solution.

-

Record the chromatograms and integrate the peak areas for this compound and the internal standard.

Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

-

Perform a linear regression analysis on the calibration curve.

-

Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines. The following table summarizes typical validation parameters for this compound quantification.

Table 3: Method Validation Parameters

| Parameter | Typical Specification |

| Linearity (R²) | ≥ 0.999 |

| Range | e.g., 0.5 - 50 ng/mL (plasma), 10 - 100 µg/mL (drug substance) |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | Intra-day: ≤ 2%, Inter-day: ≤ 2% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

| Specificity | No interference from blank, placebo, or degradation products |

| Robustness | Insensitive to small variations in method parameters |

Experimental Workflow and Diagrams

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

Caption: Workflow for HPLC quantification of this compound.

Conclusion

The HPLC method detailed in this application note provides a reliable and reproducible approach for the quantification of this compound. The protocol can be adapted for various sample matrices with appropriate sample preparation and validation. The provided tables and workflow diagrams offer a comprehensive guide for researchers, scientists, and drug development professionals.

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. Determination of the antihypertensive drug cilazapril and its active metabolite this compound in pharmaceuticals and urine by solid-phase extraction and high-performance liquid chromatography with photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Rapid and simple stability indicating HPLC method for the determination of cilazapril in pure substance and pharmaceutical formulation in comparison with classic and derivative spectrophotometric methods. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Application Note: A Sensitive and Robust LC-MS/MS Assay for the Quantification of Cilazaprilat in Human Plasma

Abstract

This application note describes a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of cilazaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor cilazapril, in human plasma. The method utilizes a simple and efficient sample preparation procedure, followed by rapid chromatographic separation and detection using tandem mass spectrometry. This assay is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and stability.

Introduction

Cilazapril is a prodrug that is hydrolyzed in the liver to its active form, this compound, which is a potent inhibitor of the angiotensin-converting enzyme (ACE).[1] Accurate and sensitive measurement of this compound in plasma is crucial for assessing the pharmacokinetic profile of cilazapril and for clinical monitoring. This application note provides a detailed protocol for a robust LC-MS/MS method for the quantification of this compound in human plasma, offering high sensitivity and specificity.

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.

Materials and Reagents

-

This compound reference standard

-

Enalapril (Internal Standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ethyl acetate (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Human plasma (K2-EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., C8)

-

Deionized water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and enalapril by dissolving the appropriate amount of each reference standard in methanol.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the enalapril stock solution.

Sample Preparation

Two alternative extraction methods are provided: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Protocol 2.1: Liquid-Liquid Extraction (LLE) [2][3]

-

Pipette 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 20 µL of the enalapril internal standard working solution.

-

Vortex for 10 seconds.

-

Add 1 mL of ethyl acetate.

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Protocol 2.2: Solid-Phase Extraction (SPE) [4]

-

Conditioning: Condition a C8 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Loading: Load 200 µL of the plasma sample (pre-treated with internal standard) onto the conditioned cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

LC-MS/MS Method

Liquid Chromatography Parameters

| Parameter | Value |

| Column | YMC C8 reversed-phase (or equivalent)[2] |

| Mobile Phase A | 10 mM Ammonium formate in water (pH 3.2 with formic acid) |

| Mobile Phase B | Methanol |

| Gradient | Isocratic: 10:90 (A:B) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | 2 minutes |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | This compound: m/z 390.3 → 211.1 Enalapril (IS): m/z 377.2 → 234.2 |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Data Presentation

Method Validation Summary

The method was validated for linearity, accuracy, precision, and stability.

Table 1: Linearity and Range

The calibration curve was linear over the concentration range of 0.5 to 50 ng/mL for this compound in human plasma.

| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | 0.5 - 50 | > 0.995 |

Table 2: Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three QC levels.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 1.5 | < 10 | 95 - 105 | < 10 | 95 - 105 |

| Medium | 15 | < 8 | 97 - 103 | < 8 | 97 - 103 |

| High | 40 | < 7 | 98 - 102 | < 7 | 98 - 102 |

Table 3: Stability

This compound was found to be stable in plasma under various storage and handling conditions.

| Stability Condition | Duration | Stability (%) |

| Bench-top | 4 hours | 96 - 104 |

| Freeze-thaw | 3 cycles | 95 - 103 |

| Long-term (-80°C) | 30 days | 97 - 102 |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and short chromatographic run time allow for high-throughput analysis, making it a valuable tool for pharmacokinetic and clinical studies of cilazapril.

References

- 1. [PDF] DETERMINATION OF CILAZAPRIL ANDthis compound BY HIGH PERFORMANCELIQUID CHROMATOGRAPHY WITH ULTRA-VIOLET DETECTION : APPLICATION TOBIOEQUIVALENCE STUDY | Semantic Scholar [semanticscholar.org]

- 2. A liquid chromatography/positive ion tandem mass spectrometry method for the determination of cilazapril and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. khu.elsevierpure.com [khu.elsevierpure.com]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for Assessing Cilazaprilat Efficacy in Hypertensive Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilazapril is a prodrug that is hydrolyzed in the body to its active metabolite, Cilazaprilat, a potent and long-acting angiotensin-converting enzyme (ACE) inhibitor.[1][2] It is utilized in the management of hypertension and heart failure.[1][3] By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a powerful vasoconstrictor.[4] This leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure. These application notes provide detailed experimental protocols for evaluating the efficacy of this compound in established hypertensive animal models.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its antihypertensive effect by inhibiting the renin-angiotensin-aldosterone system (RAAS). ACE, also known as kininase II, is a key enzyme in this system. Inhibition of ACE by this compound leads to decreased production of angiotensin II, resulting in vasodilation and reduced sodium and water retention. The inhibition of kininase II also leads to an increase in the levels of bradykinin, a vasodilator, further contributing to the blood pressure-lowering effect.

Caption: Mechanism of action of this compound in the RAAS pathway.

Recommended Animal Models for Hypertension Research

Several well-established animal models are available for screening antihypertensive drugs. The choice of model often depends on the specific research question and the desired characteristics of hypertension.

-

Spontaneously Hypertensive Rat (SHR): This is a widely used genetic model of essential hypertension that closely mimics human primary hypertension.

-

Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension Model: This model induces renovascular hypertension through surgical constriction of one renal artery, leading to activation of the renin-angiotensin system.

-